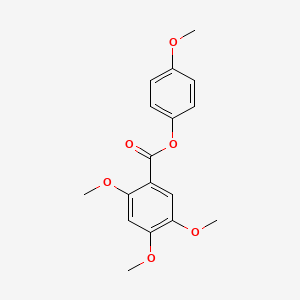
Benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester is an organic compound with the molecular formula C16H18O6 It is a derivative of benzoic acid and is characterized by the presence of multiple methoxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester typically involves the esterification of 2,4,5-trimethoxybenzoic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trimethoxybenzoic acid: A precursor in the synthesis of the ester.
4-Methoxyphenol: Another precursor used in the esterification reaction.
Methyl 2,4,5-trimethoxybenzoate: A similar ester with a methyl group instead of a 4-methoxyphenyl group.
Uniqueness
Benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester is unique due to the presence of multiple methoxy groups and the 4-methoxyphenyl ester moiety
Eigenschaften
CAS-Nummer |
791796-64-0 |
|---|---|
Molekularformel |
C17H18O6 |
Molekulargewicht |
318.32 g/mol |
IUPAC-Name |
(4-methoxyphenyl) 2,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H18O6/c1-19-11-5-7-12(8-6-11)23-17(18)13-9-15(21-3)16(22-4)10-14(13)20-2/h5-10H,1-4H3 |
InChI-Schlüssel |
SDHYDUZSTXSAHR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14222274.png)
![3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B14222280.png)

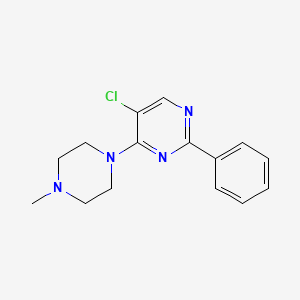
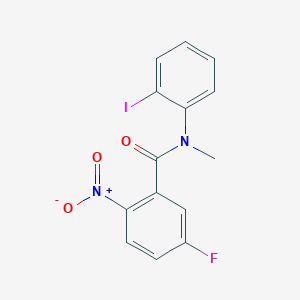

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-](/img/structure/B14222309.png)
![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
![3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid](/img/structure/B14222332.png)
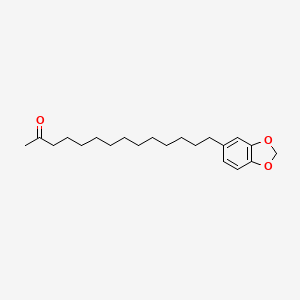
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
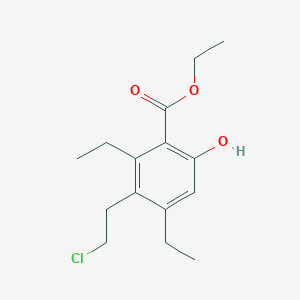
![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
